4-Methyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloxolan-3-one is an organic compound with the molecular formula C5H8O2. It is a colorless to yellow liquid with a nutty, coffee-like aroma.
Mechanism of Action
Target of Action
4-Methyltetrahydrofuran-3-one (MTHF) is primarily used as a biofuel and solvent . It is derived from non-edible biomass and can replace diesel fuel . The primary targets of MTHF are diesel engines where it serves as a fuel, and various chemical reactions where it acts as a solvent .
Mode of Action
MTHF interacts with its targets (engines or chemical reactions) by providing energy or facilitating reactions. As a biofuel, it combusts to release energy, powering diesel engines . As a solvent, it dissolves or suspends other substances without causing a chemical change .
Biochemical Pathways
MTHF can be produced through the hydrogenation of furfural using hydrogen sourced from methane . Another pathway involves the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . The reaction pathway for MTHF production is the hydrogenation of γ-valerolactone (GVL) to produce 1,4-pentanediol (1,4-PDO), followed by the additional hydrogenation of 1,4-PDO to produce MTHF .
Result of Action
The combustion of MTHF in diesel engines results in the release of energy, allowing the engines to perform work . In chemical reactions, MTHF helps to dissolve or suspend reactants, facilitating the progress of the reaction .
Action Environment
The action of MTHF can be influenced by environmental factors such as temperature and pressure. For instance, the combustion efficiency of MTHF as a biofuel can vary with the operating conditions of the engine . Similarly, the effectiveness of MTHF as a solvent can depend on factors like temperature and the nature of the substances being dissolved .
Biochemical Analysis
Cellular Effects
It is known that the compound is harmful if swallowed and can cause skin irritation .
Molecular Mechanism
It is known that the compound contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic)
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed .
Metabolic Pathways
It is known that the compound is produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks
Preparation Methods
4-Methyloxolan-3-one can be synthesized through several methods:
Hydrogenation of Furfural: This method involves the catalytic hydrogenation of furfural, which is derived from biomass.
Cyclization of Levulinic Acid: Another method involves the cyclization and reduction of levulinic acid to form γ-valerolactone, which is then further reduced to this compound.
Chemical Reactions Analysis
4-Methyloxolan-3-one undergoes various chemical reactions:
Scientific Research Applications
4-Methyloxolan-3-one has several scientific research applications:
Comparison with Similar Compounds
4-Methyloxolan-3-one can be compared with other similar compounds:
Tetrahydrofuran: Unlike tetrahydrofuran, this compound has a methyl group at the 4-position, which affects its chemical reactivity and solubility properties.
γ-Valerolactone: Both compounds are derived from biomass, but this compound has a different ring structure and functional groups, leading to distinct chemical behaviors.
Similar compounds include:
- Tetrahydrofuran
- γ-Valerolactone
- 2-Methyltetrahydrofuran
Properties
IUPAC Name |
4-methyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-7-3-5(4)6/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMAHWLGPQOVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-27-2 |
Source
|
Record name | 4-methyloxolan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.